molecular formula C10H17N B2645887 [(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine CAS No. 159822-94-3

[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine

Cat. No.: B2645887
CAS No.: 159822-94-3
M. Wt: 151.253
InChI Key: LEFDFSDZBGZSER-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine is a chemical compound with a complex structure that includes a cyclohexene ring substituted with a prop-1-en-2-yl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine typically involves multiple steps, starting from simpler organic molecules. One common approach is to use ®-carvone as a chiral pool starting material. The synthesis involves key steps such as 1,4-Michael conjugate addition, regio- and stereoselective aldol condensation, and Wittig olefination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield alcohols or ketones, while reduction could produce alkanes or amines.

Scientific Research Applications

[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and the resulting biological activities, which distinguish it from other related compounds.

Properties

IUPAC Name

[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10H,1,4-7,11H2,2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFDFSDZBGZSER-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CCC(=CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.